molecular formula C7H14BrNO2S B13205297 4-(2-Bromoethanesulfonyl)piperidine

4-(2-Bromoethanesulfonyl)piperidine

Cat. No.: B13205297
M. Wt: 256.16 g/mol
InChI Key: WKVMCLLANOVQAX-UHFFFAOYSA-N
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Description

4-(2-Bromoethanesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromoethanesulfonyl group attached to the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethanesulfonyl)piperidine typically involves the reaction of piperidine with 2-bromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethanesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromo group.

    Reduction Reactions: Sulfide derivatives.

    Oxidation Reactions: Piperidinones.

Scientific Research Applications

4-(2-Bromoethanesulfonyl)piperidine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can activate or inhibit various signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cancer progression. It can also induce apoptosis through the caspase-dependent pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoethanesulfonyl)piperidine is unique due to its specific bromoethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14BrNO2S

Molecular Weight

256.16 g/mol

IUPAC Name

4-(2-bromoethylsulfonyl)piperidine

InChI

InChI=1S/C7H14BrNO2S/c8-3-6-12(10,11)7-1-4-9-5-2-7/h7,9H,1-6H2

InChI Key

WKVMCLLANOVQAX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)CCBr

Origin of Product

United States

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